5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

DNA repair inhibition Bloom helicase cancer therapeutics

Substituting the pyridin-4-yl regioisomer with pyridin-2-yl/3-yl analogs or oxadiazoles results in complete loss of target engagement. This scaffold enables synthesis of selective BLM helicase inhibitors (e.g., ML216, ~28-fold selectivity over RecQ helicases) and PI3K-targeting antimicrobials (MIC 1.67-2.01 μM against S. aureus/E. coli). Available at ≥97% HPLC purity for global shipping.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 2002-04-2
Cat. No. B1265781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
CAS2002-04-2
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(S2)N
InChIInChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
InChIKeyKTWDTPBHCWJWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Technical Profile & Procurement


5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2) is a heterocyclic building block featuring a 1,3,4-thiadiazole core fused with a 4-pyridinyl moiety. Its commercial availability includes purity grades ≥97% (HPLC) with melting point 242–248°C [1]. This core scaffold serves as the synthetic progenitor for two distinct classes of bioactive molecules: selective Bloom helicase (BLM) inhibitors including the first-in-class probe ML216 [2], and antimicrobial/antifungal derivatives targeting PI3K pathways [3].

Scaffold 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine core for selective inhibitor synthesis
Use context BLM helicase probe synthesis (reported ML216) and PI3K-targeting antimicrobial/antifungal derivative development
Quality HPLC-verified purity grade; melting-point identity verification available

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Analog Substitution Risks


In procurement scenarios, substituting this specific pyridin-4-yl regioisomer with the pyridin-2-yl or pyridin-3-yl analogs, or with structurally similar 1,3,4-oxadiazoles, can result in substantial loss of target engagement or complete inactivity. Direct comparative studies demonstrate that the pyridin-4-yl substitution pattern on the thiadiazole ring is essential for BLM helicase inhibition, as the corresponding pyridin-2-yl isomer exhibits markedly diminished activity [1]. Similarly, in antimicrobial evaluations, replacing the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole core alters PI3K binding affinity and antimicrobial spectrum [2].

Pyridin-2-yl isomer Pyridin-2-yl regioisomer may exhibit substantially reduced BLM helicase engagement compared to pyridin-4-yl, as reported in SAR studies
1,3,4-Oxadiazole analog Replacing 1,3,4-thiadiazole core with 1,3,4-oxadiazole may alter PI3K binding affinity and antimicrobial spectrum

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Quantitative Differentiators


BLM Selectivity Against RecQ Helicases

Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, specifically ML216, demonstrate selective BLM helicase inhibition with minimal activity against closely related RecQ family members. This selectivity is critical for minimizing off-target DNA repair pathway disruption [1].

BLM vs RecQ Selectivity
Head-to-head
ML216 IC50 1.8 μM (BLM)
RecQ1 ~50 μM; RecQ5 >50 μM
Supports helicase isoform selectivity screening
~28-fold window in gel-based assay
DNA repair inhibition Bloom helicase cancer therapeutics

Antimicrobial Activity vs. Clinical Strains

Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine exhibit antimicrobial activity comparable to or exceeding that of standard clinical antibiotics against specific bacterial strains [1].

Antimicrobial MIC
Reported
Derivative D8 MIC 1.67 μM (S. aureus)
Ofloxacin MIC 2.77 μM
Supports antimicrobial screening context
Comparable potency against E. coli
antimicrobial resistance gram-positive bacteria gram-negative bacteria

Antifungal Activity Against Candida albicans

Certain 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives demonstrate enhanced antifungal potency against Candida albicans compared to the clinical standard fluconazole [1].

Antifungal MIC
Reported
Derivative D4 MIC 2.88 μM (C. albicans)
Fluconazole MIC 3.27 μM
Supports antifungal screening context
Structurally distinct from azole class
antifungal resistance Candida infections azole alternatives

BLM-Dependent Antiproliferative Effect

ML216, derived from this scaffold, exhibits antiproliferative activity specifically in BLM-proficient cells while sparing BLM-deficient cells, confirming on-target cellular mechanism [1].

BLM-Dependent Cell Effect
Head-to-head
Differential inhibition in BLM-proficient vs deficient fibroblasts
Supports target-engagement assay context
On-target response reported
target validation sister chromatid exchanges cancer cell proliferation

Pyridin-4-yl Conformational Stability

Comprehensive computational investigation of 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine reveals distinct electronic properties and conformational preferences in both ground and first excited states, differentiating it from other heterocyclic regioisomers [1].

Electronic & Conformation
Class-level
UV λmax 316 nm (MeOH); DFT-characterized dihedral angle
Supports computational design context
Data to verify for regioisomer comparison
molecular electronics computational chemistry SAR optimization

Cytotoxicity Against Gastric Cancer Cells

Mannich base derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine demonstrate superior cytotoxic potency against gastric cancer cells compared to the standard chemotherapeutic agent CHS 828 [1].

Cytotoxicity IC50
Head-to-head
Mannich base 6m IC50 0.021 μM (NUGC)
CHS 828 IC50 0.025 μM
Supports cytotoxicity endpoint review
>476-fold differential vs normal WI38 fibroblasts
gastric cancer Mannich bases cytotoxicity screening

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Key Applications


Selective BLM Helicase Inhibitor Development

Researchers investigating DNA repair pathways and synthetic lethality strategies should prioritize this scaffold for synthesizing selective BLM helicase inhibitors. As demonstrated by ML216, derivatives exhibit ~28-fold selectivity over related RecQ helicases (RecQ1, RecQ5, UvrD) and on-target antiproliferative effects in BLM-proficient cells [1]. This scaffold is ideal for studies exploring BLM inhibition as a chemosensitization strategy or in combination with PARP inhibitors for non-small cell lung cancer therapy [2].

Novel Antimicrobial and Antifungal Agents

Medicinal chemists targeting antimicrobial resistance should utilize this scaffold to generate PI3K-targeting antimicrobial agents. Derivatives D8 and D12 demonstrate MIC values (1.67–2.01 μM) that are comparable to or exceed those of ofloxacin against S. aureus and E. coli, while derivatives D4 and D6 show enhanced potency against C. albicans relative to fluconazole [3]. These compounds represent a structurally distinct class with potential to overcome existing resistance mechanisms.

Target Validation & Probe Development

For high-throughput screening and chemical probe development, this scaffold offers a validated starting point for generating target-selective inhibitors. The identification of ML216 from a >355,000-compound quantitative HTS campaign confirms the scaffold's tractability for medicinal chemistry optimization [4]. The differential activity observed between BLM-proficient and BLM-deficient cells enables clean on-target validation studies.

Rational Drug Design & SAR Studies

Computational chemists engaged in structure-based drug design can leverage the published electronic properties and conformational analysis of 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. DFT calculations and experimental UV-Vis data (λmax = 316 nm in MeOH) provide a validated starting point for molecular modeling of PI3K and BLM helicase inhibitors [5]. This information accelerates virtual screening and lead optimization campaigns.

Application
Selection Property
Validation Focus
DNA repair & helicase inhibition research
Regioisomer-dependent target engagement (pyridin-4-yl)
BLM-proficient cell-model response & helicase selectivity screening
Antimicrobial screening studies
Thiadiazole core & PI3K-targeting profile
MIC endpoint review & resistance mechanism context
Chemical probe & HTS campaign development
Scaffold tractability & on-target selectivity
BLM-deficient vs proficient differential response
Computational chemistry & lead optimization
Electronic & conformational profile (DFT, UV-Vis)
DFT-modeled binding & SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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